Phosphoramidofluoridic acid, dimethyl-, ethyl ester

Description

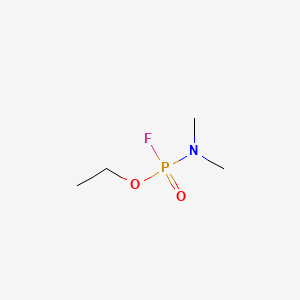

Phosphoramidofluoridic acid, dimethyl-, ethyl ester (IUPAC: ethyl dimethylphosphoramidofluoridate) is an organophosphorus compound characterized by a phosphoramidofluoridate backbone with a dimethylamine substituent on the phosphorus atom and an ethyl ester group. Organophosphorus compounds of this class are often studied for their reactivity, stability, and biological activity, particularly in contexts such as agrochemicals, pharmaceuticals, or chemical synthesis intermediates .

Properties

CAS No. |

358-29-2 |

|---|---|

Molecular Formula |

C4H11FNO2P |

Molecular Weight |

155.11 g/mol |

IUPAC Name |

N-[ethoxy(fluoro)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C4H11FNO2P/c1-4-8-9(5,7)6(2)3/h4H2,1-3H3 |

InChI Key |

JYXIMOLVBWANAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(N(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidofluoridic acid, dimethyl-, ethyl ester typically involves the reaction of dimethyl phosphoramidofluoridate with ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidofluoridic acid, dimethyl-, ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in the formation of a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water as a solvent.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Reducing agents like lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Hydrolysis: Ethyl alcohol and dimethyl phosphoramidofluoridate.

Transesterification: A new ester and the corresponding alcohol.

Reduction: Ethyl alcohol and dimethyl phosphoramidofluoridate.

Scientific Research Applications

Phosphoramidofluoridic acid, dimethyl-, ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidofluoridic acid, dimethyl-, ethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active species that interact with enzymes and other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are differentiated by their substituents on the phosphorus atom (alkyl/amino groups) and the ester moiety. A comparative analysis is provided below:

Substituent Trends :

Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

- Volatility : Dimethyl-substituted compounds (e.g., methyl dimethylphosphoramidofluoridate) are likely more volatile than diethyl or dibutyl analogs due to lower molecular weight .

- Solubility : Dimethyl groups may slightly increase water solubility compared to bulkier alkyl chains, though fluoridate esters are typically lipophilic .

- Stability : Ethyl esters are less prone to hydrolysis than methyl esters, as seen in carbamate analogs where dimethylcarbamic esters exhibit greater stability than diethyl derivatives .

Biological Activity

Phosphoramidofluoridic acid, dimethyl-, ethyl ester (CAS Number: 22457-89-2) is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C4H11FNO2P

- Appearance : White to off-white crystalline powder

- Storage Condition : 2-8°C

- Hazard Symbols : Xn - Harmful

- Risk Codes : R20/21/22 (harmful by inhalation, skin contact, and if swallowed)

The biological activity of phosphoramidofluoridic acid esters is primarily linked to their interaction with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially resulting in enhanced neurotransmission. This mechanism is significant in the context of neuropharmacology and toxicology.

Inhibition of Acetylcholinesterase

Research indicates that phosphoramidofluoridic acid esters exhibit varying degrees of AChE inhibition. A study utilizing PASS software predicted the ability of these compounds to inhibit human AChE, which was subsequently validated through experimental assays like the modified Ellman's assay . The findings suggest that these esters could be explored for therapeutic applications in conditions where modulation of cholinergic signaling is beneficial.

Cytotoxicity and Antitumor Activity

Phosphoramidofluoridic acid derivatives have also been investigated for their cytotoxic properties. In vitro studies have demonstrated that certain derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a related study reported IC50 values indicating effective cytotoxicity against several human cancer cell lines, suggesting potential applications in cancer therapy .

Data Table: Biological Activities of Phosphoramidofluoridic Acid Esters

| Compound Name | Biological Activity | IC50 (μg/mL) |

|---|---|---|

| Phosphoramidofluoridic acid ester | AChE Inhibition | Not specified |

| Dimethyl Phosphoramido acid ester | Antitumor (against A549, MCF-7) | 9.14 - 27.97 |

| Ethyl ester variant | Cytotoxicity against HepG2 | 15.15 |

Case Study 1: Neuropharmacological Effects

A case study exploring the neuropharmacological effects of phosphoramidofluoridic acid derivatives highlighted their impact on cognitive functions in animal models. The study observed that administration of these compounds led to improved memory retention and learning capabilities, attributed to enhanced cholinergic activity due to AChE inhibition.

Case Study 2: Antitumor Efficacy

Another case study focused on the antitumor efficacy of phosphoramidofluoridic acid derivatives in mice models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that these compounds could serve as effective chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.